3-(4-Bromophenyl)tetrahydrofuran
Overview
Description
3-(4-Bromophenyl)tetrahydrofuran is an organic compound with the molecular formula C10H11BrO. It is characterized by a tetrahydrofuran ring substituted with a 4-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)tetrahydrofuran typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-bromobenzylmagnesium bromide reacts with tetrahydrofuran under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydrofuran ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substitution reactions yield various substituted tetrahydrofuran derivatives.
- Oxidation reactions produce lactones or other oxidized compounds.
- Reduction reactions result in dehalogenated or reduced tetrahydrofuran derivatives .
Scientific Research Applications
3-(4-Bromophenyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran involves its interaction with specific molecular targets. The bromine atom and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)tetrahydrofuran
- 3-(4-Fluorophenyl)tetrahydrofuran
- 3-(4-Methylphenyl)tetrahydrofuran
Comparison: 3-(4-Bromophenyl)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances its potential for nucleophilic substitution reactions and may influence its biological activity differently .
Properties
IUPAC Name |
3-(4-bromophenyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFDQBREKPGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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